1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound that features a thiourea group linked to an indole moiety and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.
1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]amine: Lacks the thiourea group, resulting in different chemical properties.
1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]sulfide: Contains a sulfide group instead of thiourea.
Uniqueness: 1-Cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity. The combination of the indole moiety with the thiourea group enhances its potential for interacting with a wide range of biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,19H,1-3,6-7,10-11H2,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMSTXNZZWTSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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